molecular formula C6H7N3O2 B1427063 Methyl 2-aminopyrimidine-4-carboxylate CAS No. 2164-66-1

Methyl 2-aminopyrimidine-4-carboxylate

Cat. No. B1427063
CAS RN: 2164-66-1
M. Wt: 153.14 g/mol
InChI Key: IHGOYDMXENEUOO-UHFFFAOYSA-N
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Description

“Methyl 2-aminopyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H7N3O2 . It has a molecular weight of 153.14 .


Molecular Structure Analysis

The InChI code for “Methyl 2-aminopyrimidine-4-carboxylate” is 1S/C6H7N3O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3,(H2,7,8,9) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-aminopyrimidine-4-carboxylate” is a solid compound . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

1. Antimicrobial Activity

  • Summary of Application: Methyl-2-aminopyridine-4-carboxylate derivatives were synthesized to determine their in vitro antimicrobial activity . These compounds have been found to be active against a wide range of organisms .
  • Methods of Application: The chemical structures of the synthesized compounds were confirmed by elemental analyses, FT-IR, and 1 H NMR spectral studies . The compounds were synthesized during the reaction of methyl-2-aminopyridine-4-carboxylate with different aldehydes .
  • Results or Outcomes: Among the synthesized compounds, some showed good antimicrobial activity compared to other compounds in the series .

2. Nonlinear Optical Material

  • Summary of Application: 2-amino-4-methylpyridinium-4-hydroxybenzolate crystals were grown for their potential use as nonlinear optical materials . These materials are important for the development of optoelectronic devices .
  • Methods of Application: The crystals were grown by the slow solvent evaporation (SSE) method . The molecular geometry and vibration spectral analysis were carried out experimentally and theoretically using density functional theory (DFT) at the 6311++G (d,p) level of theory .
  • Results or Outcomes: The second order hyperpolarizability of the crystal was analyzed theoretically .

3. Antitrypanosomal and Antiplasmodial Activities

  • Summary of Application: Novel 2-aminopyrimidine derivatives were prepared for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
  • Methods of Application: The 2-aminopyrimidines were synthesized from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
  • Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

4. Photoluminescent Material

  • Summary of Application: Methyl 2-aminopyrimidine-4-carboxylate has been studied for its potential use in increasing the efficiency of conversion of photons in solar cells .
  • Methods of Application: This application involves the use of photoluminescent Cu (i) coordination polymers (CPs) as possible alternative materials of lower cost, than those used today, based on lanthanides .
  • Results or Outcomes: The study is ongoing, and the results are not yet published .

5. Antifungal Activity

  • Summary of Application: Methyl-2-aminopyridine-4-carboxylate derivatives have been synthesized to determine their in vitro antifungal activity . These compounds have been found to be active against a wide range of organisms .
  • Methods of Application: The compounds were synthesized during the reaction of methyl-2-aminopyridine-4-carboxylate with different aldehydes . The chemical structures of the synthesized compounds were confirmed by elemental analyses, FT-IR, and 1 H NMR spectral studies .
  • Results or Outcomes: Among the synthesized compounds, some showed good antifungal activity compared to other compounds in the series .

6. Solar Cell Efficiency

  • Summary of Application: Methyl 2-aminopyrimidine-4-carboxylate has been studied for its potential use in increasing the efficiency of conversion of photons in solar cells .
  • Methods of Application: This application involves the use of photoluminescent Cu (i) coordination polymers (CPs) as possible alternative materials of lower cost, than those used today, based on lanthanides .
  • Results or Outcomes: The study is ongoing, and the results are not yet published .

Safety And Hazards

“Methyl 2-aminopyrimidine-4-carboxylate” is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

methyl 2-aminopyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGOYDMXENEUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728517
Record name Methyl 2-aminopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminopyrimidine-4-carboxylate

CAS RN

2164-66-1
Record name 4-Pyrimidinecarboxylic acid, 2-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2164-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-aminopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2164-66-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Triethylamine (29 mL, 210 mmol) was added to a suspension of methyl 4-butoxy-2-oxo-3-butenate (37 g, 200 mmol, JP-A-2003-89690) and guanidine hydrochloride (23 g, 240 mmol) in propionitrile (50 mL), and the mixture was stirred for 4 hours at 100° C. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography to give 18 g as the mixture of the title Reference Compound and the butyl ester form of the title Reference compound as a gray-white solid (Yield: 60%).
Quantity
29 mL
Type
reactant
Reaction Step One
Name
methyl 4-butoxy-2-oxo-3-butenate
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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